4-(Benzyloxy)-3-iodo-1H-indazole
Beschreibung
Eigenschaften
IUPAC Name |
3-iodo-4-phenylmethoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-14-13-11(16-17-14)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQWZPOXRXOABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=NNC(=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654441 | |
| Record name | 4-(Benzyloxy)-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-49-2 | |
| Record name | 4-(Benzyloxy)-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
4-(Benzyloxy)-3-iodo-1H-indazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H10I N
- CAS Number : 885962-49-2
This compound features an indazole core, which is known for its diverse pharmacological properties. The presence of the benzyloxy and iodo substituents plays a crucial role in its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study conducted by Thams et al. (2019) demonstrated that compounds with similar structures could inhibit various cancer cell lines, suggesting a potential role for this compound in cancer therapy.
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.2 | HeLa (cervical cancer) |
| URMC-099 | 2.8 | Neuroblastoma |
| Compound X | 3.5 | Breast cancer |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific kinases associated with cancer progression. By targeting these kinases, the compound can disrupt signaling pathways critical for cell proliferation and survival.
Case Study 1: Neuroprotective Effects
In a study focused on neurodegenerative diseases, researchers investigated the neuroprotective effects of indazole derivatives, including this compound. The compound was found to protect human motor neurons from stress-induced degeneration, highlighting its potential in treating conditions like ALS (Amyotrophic Lateral Sclerosis) .
Case Study 2: Antimicrobial Activity
Another significant aspect of this compound is its antimicrobial activity. A recent investigation revealed that derivatives of indazole exhibited broad-spectrum antimicrobial effects against various pathogens. The study suggested that modifications in the indazole structure could enhance its efficacy against resistant strains .
In Vivo Studies
In vivo studies have shown that compounds similar to this compound can significantly reduce tumor size in animal models when administered at specific dosages. These findings support the notion that this compound could be further developed as a therapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its development as a drug. Preliminary studies suggest that it has favorable absorption and distribution characteristics, although further research is needed to evaluate its metabolism and excretion .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C14H11IN2O
- Molecular Weight : 350.15 g/mol
- IUPAC Name : 3-iodo-4-phenylmethoxy-2H-indazole
The compound features a benzyloxy group and an iodine atom, which contribute to its unique chemical reactivity and potential biological activity.
Medicinal Chemistry
Anticancer Activity
Research has indicated that indazole derivatives, including 4-(benzyloxy)-3-iodo-1H-indazole, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .
JNK Inhibition
Notably, this compound has been associated with the inhibition of c-Jun N-terminal kinase (JNK), a critical pathway involved in cell stress responses and apoptosis. Inhibiting JNK can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .
Synthesis of Complex Molecules
This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new pharmaceuticals .
Material Science Applications
The unique properties of this compound also extend to material science, where it is explored for use in organic electronics and photonic devices due to its electronic properties. The incorporation of iodine enhances the compound's ability to act as a charge transport material, which is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Study 1: Anticancer Research
A recent study focused on the anticancer potential of indazole derivatives, including this compound. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell growth through JNK pathway modulation.
Case Study 2: Synthesis of New Derivatives
In another research effort, scientists synthesized a series of indazole derivatives using this compound as a starting material. The resulting compounds were evaluated for their biological activity, leading to the identification of several candidates with enhanced pharmacological profiles.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Lipophilicity: The benzyloxy group in the target compound increases LogP compared to 4-amino (LogP 0.89) and 4-fluoro-6-iodo (LogP 2.8) derivatives, aligning with trends in halogenated/methoxy analogues (e.g., 3-Bromo-4-chloro-6-methoxy: LogP 3.2) .
- Solubility: Polar substituents like -NH2 (4-Amino-1H-indazole) improve aqueous solubility (23.4 mg/mL), whereas halogenation and bulky groups (e.g., benzyloxy) reduce it .
Bioactivity and Pharmacokinetic Trends
- 4-Fluoro-6-iodo-1H-indazole : The electron-withdrawing fluorine and iodine at distinct positions may alter binding affinity in kinase inhibition compared to the 3-iodo isomer .
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 4-(Benzyloxy)-3-iodo-1H-indazole typically follows a multi-step approach involving:
- Formation of the indazole core or modification of a preformed indazole.
- Selective iodination at the 3-position.
- Introduction of the benzyloxy substituent at the 4-position via O-arylation or etherification.
This sequence ensures regioselective substitution, preserving the integrity of the indazole ring while installing the desired functional groups.
Iodination of Indazole Derivatives
Selective iodination at the 3-position of the indazole ring is a critical step. Literature reports efficient iodination protocols using electrophilic iodine sources under controlled conditions.
Electrophilic Iodination: The use of iodine reagents such as N-iodosuccinimide (NIS) or iodine with oxidants (e.g., m-CPBA) facilitates regioselective iodination at the 3-position due to the electronic properties of the indazole ring.
Reaction Conditions: Typical iodination is conducted in polar aprotic solvents (e.g., acetonitrile) or toluene under mild heating (50–120 °C) to promote the formation of 3-iodo-indazole derivatives without over-iodination or ring degradation.
Mechanistic Insight: The iodination likely proceeds via electrophilic aromatic substitution, favored at the 3-position due to resonance stabilization and steric accessibility.
Introduction of the Benzyloxy Group at the 4-Position
The benzyloxy substituent is introduced through O-arylation or etherification of a 4-hydroxy indazole intermediate.
O-Arylation Protocols: A one-pot two-step process has been developed for related compounds, involving initial iodination followed by O-arylation using benzylic alcohol derivatives or benzyl halides under basic or catalytic conditions.
Typical Reagents and Conditions:
- Use of aryl iodides or benzyl bromide/chloride as benzyloxy sources.
- Bases such as sodium acetate or potassium carbonate.
- Catalysts including palladium on carbon (Pd/C) or copper salts to promote C–O bond formation.
- Solvents such as toluene or acetonitrile.
- Temperatures ranging from room temperature to reflux (up to 120 °C).
Catalyst Reusability: Palladium catalysts have been shown to be reusable with minimal loss in activity over multiple cycles, improving process sustainability.
Representative Synthetic Route for this compound
Based on the synthesis of structurally related compounds and available data, a plausible synthetic route is as follows:
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 4-Hydroxy-1H-indazole | Iodination with NIS or I2/m-CPBA in toluene, 50 °C, 5 h | 3-Iodo-4-hydroxy-1H-indazole | Moderate to good | Selective iodination at C3 |
| 2 | 3-Iodo-4-hydroxy-1H-indazole | O-arylation with benzyl bromide, K2CO3, Pd/C catalyst, reflux, 12 h | This compound | Good to excellent | Palladium-catalyzed C–O bond formation |
This route aligns with the methodology for synthesizing 3-iodo-4-aryloxy coumarins and indazole derivatives, adapted for the benzyloxy substituent.
Data Table Summarizing Key Preparation Parameters
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Iodination Reagents | NIS, I2 with m-CPBA | 1.5–2 equiv. iodine source, 2 equiv. oxidant |
| Solvents | Toluene, Acetonitrile | 3–10 mL per reaction scale |
| Temperature | For iodination | 50–120 °C |
| Reaction Time | Iodination | 5 h to overnight |
| O-Arylation Reagents | Benzyl bromide, K2CO3, Pd/C | 1–2 equiv. benzyl bromide, catalytic Pd (0.3 mol%) |
| O-Arylation Temperature | Reflux (toluene) | 110–120 °C |
| Yield Range | Overall | 60–90% depending on conditions |
Summary of Research Findings
The one-pot two-step approach combining iodination and O-arylation is efficient for preparing this compound analogs, providing good to excellent yields.
Palladium-catalyzed O-arylation is highly effective for installing the benzyloxy group, with catalyst reusability enhancing process economics.
Careful control of reaction conditions, such as temperature and reagent stoichiometry, is essential to avoid side reactions like over-iodination or dimer formation.
The synthetic methods are adaptable from related indazole and coumarin chemistry, demonstrating the versatility of the approach.
Q & A
Basic: What are the standard synthetic routes for 4-(Benzyloxy)-3-iodo-1H-indazole?
Methodological Answer:
The synthesis typically involves functionalization of the indazole core. A common approach (adapted from indazole derivatization in and ) includes:
Core Preparation : Start with indazole-3-carboxylic acid derivatives. For example, introduce benzyloxy groups via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Iodination : Direct electrophilic iodination at position 3 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid, ensuring regioselectivity via temperature control (0–5°C) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is used for isolation.
Key Validation : Confirm structure via -NMR (e.g., benzyloxy protons at δ 5.2–5.4 ppm) and LC-MS (M+H⁺ expected for C₁₄H₁₁IN₂O: ~366.0 g/mol) .
Basic: How to characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion (e.g., [M+H]⁺ at m/z 366.0) and isotopic pattern (iodine’s characteristic 1:1 ratio for ) .
- HPLC Purity : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to verify purity >95% .
Advanced: How to optimize iodination efficiency while minimizing side reactions?
Methodological Answer:
Iodination at position 3 can compete with over-iodination or oxidation. Strategies include:
- Reagent Selection : NIS in acetic acid is milder than ICl, reducing side products .
- Temperature Control : Slow addition at 0°C to suppress electrophilic attack at other positions.
- Protecting Groups : Temporarily protect reactive sites (e.g., NH of indazole with Boc groups) before iodination .
- Post-Reaction Quenching : Use sodium thiosulfate to neutralize excess iodine and prevent degradation.
Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1) and adjust stoichiometry if yields drop below 60% .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
Conflicting data (e.g., unexpected -NMR shifts) may arise from tautomerism or impurities.
- Tautomer Analysis : For indazole NH tautomers, use D₂O exchange experiments or -NMR to confirm protonation sites .
- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction (e.g., resolving benzyloxy orientation) .
- Complementary Techniques : Combine HSQC/HMBC NMR to map - correlations and verify connectivity .
Basic: What purification methods are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with hexane/EtOAc (4:1 to 1:1 gradient) for baseline separation of iodinated products from starting materials .
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals; monitor melting point (expected ~180–185°C) .
- HPLC Prep : For trace impurities, employ semi-preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) .
Advanced: How to design kinetic studies for iodination reactions in indazole derivatives?
Methodological Answer:
- Reaction Monitoring : Use in-situ -NMR or FT-IR to track iodine incorporation rates.
- Variable Control : Vary temperature (0–25°C) and reagent equivalents (1.0–1.5 eq) to determine activation energy (Arrhenius plot) and rate laws .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity trends .
Basic: What are the stability considerations for this compound during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent iodine dissociation or photodegradation.
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the benzyloxy group.
- Long-Term Stability : Confirm via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks .
Advanced: How to troubleshoot low yields in the final coupling step of indazole derivatives?
Methodological Answer:
Low yields (<40%) often stem from steric hindrance or poor leaving-group activation.
- Activation Strategies : Use coupling agents like DCC/DMAP for acylation or Ullmann conditions for aryl-iodide couplings .
- Solvent Optimization : Switch from DCM to DMF for better solubility of bulky intermediates.
- Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions; monitor via GC-MS for byproduct identification .
Basic: What analytical techniques confirm the absence of residual solvents or catalysts?
Methodological Answer:
- GC-MS : Detect volatile residues (e.g., DMF, THF) with a DB-5MS column and EI ionization.
- ICP-OES : Quantify metal catalysts (e.g., Pd, Cu) below 10 ppm .
- Elemental Analysis : Validate C/H/N ratios within 0.4% of theoretical values .
Advanced: How to design structure-activity relationship (SAR) studies for indazole-based inhibitors?
Methodological Answer:
- Core Modifications : Synthesize analogues with varying substituents (e.g., Cl, Br at position 5) to assess electronic effects .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Computational Docking : Use Schrödinger Suite to model ligand-protein interactions and guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
